2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE
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Overview
Description
2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE is a synthetic compound known for its versatile applications in scientific research. It is characterized by its unique thiazolidinone structure, which imparts significant biochemical and physiological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE typically involves the reaction of N,N’-dimethylthiourea with dialkyl acetylenedicarboxylates. This process is stereoselective and yields products with potential bioactivity. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines with altered functional groups.
Scientific Research Applications
2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactivity makes it useful in studying cellular processes and enzyme interactions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid: This compound shares the thiazolidinone core but lacks the morpholinyl and phenyl groups.
Thiazolidine-4-one derivatives: These compounds have similar structures and bioactivities but differ in their substituents.
Uniqueness
2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-18-17-20(2)16(23)14(25-17)11-15(22)19-12-3-5-13(6-4-12)21-7-9-24-10-8-21/h3-6,14H,7-11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROHDJGJSUGJNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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